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Compound Name: 4-Amino-4'-nitrodiphenyl sulfide

Cat. No.: B092622

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4'-nitrodiphenyl sulfide is a valuable intermediate in organic synthesis, notably in
the preparation of dyes and pharmaceuticals. Its unique electronic structure, featuring both an
electron-donating amino group and an electron-withdrawing nitro group, makes it a subject of
interest for materials science applications as well. This technical guide provides a summary of
its synthesis and a detailed, albeit predictive, analysis of its spectroscopic characteristics (*H
NMR, 3C NMR, IR, and UV-Vis). Due to the limited availability of published experimental
spectra for this specific compound, this guide offers predicted data based on established
spectroscopic principles and data from analogous structures. Furthermore, detailed
experimental protocols for obtaining these spectra are provided to facilitate laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-4'-nitrodiphenyl sulfide is
presented in Table 1.

Table 1: Physicochemical Properties of 4-Amino-4'-nitrodiphenyl sulfide
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Property Value Reference
Molecular Formula C12H10N202S [1112]
Molecular Weight 246.29 g/mol [1][2]
Appearance Yellow to brown powder/crystal

Melting Point 143-145 °C [3]

CAS Number 101-59-7 [1][2]

Synthesis Protocol

A common and efficient method for the synthesis of 4-Amino-4'-nitrodiphenyl sulfide involves
the nucleophilic aromatic substitution of 4-chloronitrobenzene with 4-aminothiophenol.[3]

Materials and Reagents

¢ 4-Aminothiophenol

4-Chloronitrobenzene

Toluene

30% Sodium hydroxide solution

Tetrabutylammonium bisulfate

Dilute sulfuric acid

Experimental Procedure

» Under a nitrogen atmosphere, dissolve 4-aminothiophenol (1.00 kg, 7.99 mol) in toluene (2
L).

 |In a separate reactor, prepare a mixture of 4-chloronitrobenzene (1.32 kg, 8.38 mol), toluene
(2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g,
0.2 mol).
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o Slowly add the 4-aminothiophenol solution to the reactor containing the 4-chloronitrobenzene
mixture with vigorous mechanical stirring.

e Maintain the reaction temperature at approximately 85°C during the addition.

o After the addition is complete, continue to stir the mixture at 85°C for approximately 2 hours.

o Add more toluene to the mixture and perform a phase separation at approximately 85°C.

o Wash the organic phase with dilute sulfuric acid.

» Concentrate the organic phase under vacuum to a volume of approximately 4 liters and then
cool to induce crystallization.

« |solate the crystalline product by filtration under vacuum at 60°C.

Wash the product and dry it to obtain pure 4-Amino-4'-nitrodiphenyl sulfide.

This procedure is reported to yield approximately 1.87 kg (95% vyield) of the pure product.[3]
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Caption: Synthesis workflow for 4-Amino-4'-nitrodiphenyl sulfide.
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Spectroscopic Data (Predicted)

While experimental spectra for 4-Amino-4'-nitrodiphenyl sulfide are not readily available in
the surveyed literature, the following sections provide predicted data based on the analysis of
its chemical structure and comparison with similar compounds.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show signals corresponding to the aromatic protons on
the two distinct phenyl rings.

Table 2: Predicted *H NMR Spectral Data for 4-Amino-4'-nitrodiphenyl sulfide (in CDClIs)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Protons ortho to the
~79-8.1 Doublet 2H ]

nitro group

Protons ortho to the
~72-7.4 Doublet 2H )

amino group

Protons meta to the
~6.9-7.1 Doublet 2H _

nitro group

Protons meta to the
~6.6-6.8 Doublet 2H )

amino group
~3.8-4.2 Broad Singlet 2H Amino group protons

13C NMR Spectroscopy

The 3C NMR spectrum will display signals for the twelve carbon atoms in the molecule. Due to
symmetry, some signals may be equivalent.

Table 3: Predicted 3C NMR Spectral Data for 4-Amino-4'-nitrodiphenyl sulfide (in CDCls)
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Chemical Shift (6, ppm) Assignment

~ 150 - 155 C-NO2

~ 145 - 150 C-NH:z

~135-140 C-S (nitro-substituted ring)
~125-130 CH (ortho to NO2)

~120- 125 CH (meta to NO2)
~115-120 C-S (amino-substituted ring)
~130- 135 CH (ortho to NH2)

~110- 115 CH (meta to NH2)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in
the molecule.

Table 4: Predicted IR Spectral Data for 4-Amino-4'-nitrodiphenyl sulfide (as KBr pellet)
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Wavenumber (cm~?)

Intensity

Assignment

~ 3300 - 3500 Medium, Broad N-H stretching (amino group)
~ 3000 - 3100 Medium Aromatic C-H stretching

~ 1580 - 1620 Strong N-H bending (amino group)
~ 1500 - 1550 Strong Asymmetric NO:z stretching
~ 1330 - 1370 Strong Symmetric NO:z stretching

~ 1450 - 1500 Medium Aromatic C=C stretching

~ 1200 - 1300 Medium C-N stretching

~ 1000 - 1100 Medium C-S stretching

~ 800 850 Strong p-disubstituted benzene ring

bending

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to

show absorption bands corresponding to 1 — Tt* transitions of the aromatic system and

intramolecular charge transfer.

Table 5: Predicted UV-Vis Spectral Data for 4-Amino-4'-nitrodiphenyl sulfide (in Ethanol)

Amax (nm) Molar Absorptivity () Assignment
) Tt — TU* transition of the phenyl
~ 250 - 270 High _
rings
) Intramolecular charge transfer
~ 350 - 400 Moderate to High

(from amino to nitro group)

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data for 4-Amino-4'-

nitrodiphenyl sulfide.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

Instrumentation: Use a H NMR spectrometer operating at a frequency of 300 MHz or higher.
'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45 degrees,
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain
a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 0 to 200 ppm, pulse angle of 45-90 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 13C.

Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR Method)

Sample Preparation: Place a small amount of the powdered sample directly onto the
diamond crystal of the ATR accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract
atmospheric and instrumental interferences.
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Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,
then record the sample spectrum.

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm~* over the
range of 4000 to 400 cm™1.

Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Sample Preparation:

o Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of a known
concentration (e.g., 1 mg/mL).

o Dilute the stock solution to prepare a series of solutions of varying concentrations to
ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline
correction over the desired wavelength range (e.g., 200 to 600 nm).

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the
absorption spectrum over the same wavelength range.

Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and calculate the
molar absorptivity (€) using the Beer-Lambert law (A = ebc), where A is the absorbance, b is
the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.
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Caption: Generalized workflow for spectroscopic characterization.

Conclusion

4-Amino-4'-nitrodiphenyl sulfide is a synthetically accessible and important chemical
intermediate. While a comprehensive, publicly available experimental spectroscopic dataset is
currently lacking, this guide provides a robust, predictive framework for its 1H NMR, 13C NMR,
IR, and UV-Vis spectra. The detailed experimental protocols included herein offer a clear path
for researchers to obtain and verify this data, facilitating further research and application of this

versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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